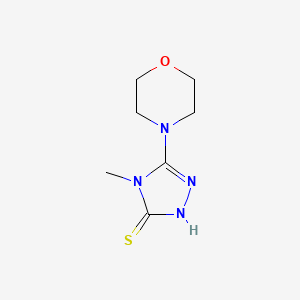

4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol

Description

4-Methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a morpholine ring at position 5, and a thiol (-SH) group at position 3. This structure combines electron-donating (morpholine) and sulfur-containing functionalities, making it a versatile scaffold for pharmaceutical and material science applications. It is commercially available as a building block for synthetic chemistry (CymitQuimica, Ref: 3D-BMB26971) .

The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. For example, derivatives of 4-R1-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol can be prepared by reacting thiol intermediates with alkylating agents like (bromomethyl)cyclohexane or 2-chloropyridine in the presence of sodium hydroxide and 1-propanol . Microwave-assisted synthesis has also been employed to optimize reaction efficiency for analogous triazole derivatives .

Properties

IUPAC Name |

4-methyl-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4OS/c1-10-6(8-9-7(10)13)11-2-4-12-5-3-11/h2-5H2,1H3,(H,9,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGMOJMATVVZCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)NN=C1N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-thiosemicarbazide with morpholine and a suitable aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate cyclization and formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group (-SH) is highly reactive and undergoes oxidation to form disulfides or sulfonic acids. For example, in analogous triazole-thiol derivatives, oxidation with reagents like hydrogen peroxide or potassium permanganate yields disulfide bridges or sulfonic acid derivatives.

Key Findings :

-

Disulfide Formation : Oxidation under controlled conditions (e.g., air exposure or moderate oxidizing agents) converts the thiol to a disulfide (-S-S-), which can act as a stabilizing cross-linker in biological systems.

-

Sulfonic Acid Formation : Stronger oxidizing agents (e.g., concentrated H₂O₂ or KMnO₄) may oxidize the thiol to a sulfonic acid (-SO₃H), altering solubility and reactivity.

Reduction Reactions

The thiol group can be reduced to a sulfide (-S-), modifying its nucleophilic behavior. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Mechanism :

Reduction involves the transfer of electrons to the sulfur atom, converting the thiol to a sulfide. This reaction is critical for synthesizing derivatives with altered biological activity.

Substitution Reactions

The thiol group and aromatic positions on the triazole ring are susceptible to nucleophilic or electrophilic substitution.

Thiol-Group Substitution

The -SH group acts as a nucleophile, reacting with alkyl halides or other electrophiles. For example, microwave-assisted substitution with (3-bromopropyl)benzene in i-propanol and NaOH yields thioether derivatives .

Reaction Conditions :

-

Reagents : Alkyl halides (e.g., (3-bromopropyl)benzene), NaOH.

-

Conditions : Microwave irradiation (165°C, 12.2 bar, 540 W) for 45 minutes .

Product : 5-((3-phenylpropyl)thio)-4H-1,2,4-triazoles (Figure 1 in ).

Electrophilic Substitution on the Triazole Ring

The triazole ring undergoes electrophilic substitution at position 3 or 5, depending on substituents. Reagents like nitric acid or halogens (Cl₂, Br₂) introduce nitro or halogen groups under controlled conditions.

Example :

-

Nitration : Reaction with nitric acid introduces a nitro group (-NO₂) at position 3, altering electronic properties.

Condensation Reactions

The triazole ring participates in condensation reactions, such as the formation of Schiff bases or fused heterocycles. For instance, reaction with aromatic ketones (e.g., acetophenone) in acidic conditions (H₂SO₄) forms thiazolo[3,2-b]-s-triazoles .

Key Reaction :

-

Reagents : Aromatic ketones, sulfuric acid.

-

Product : Cyclized thiazolo-triazoles with diverse biological activity .

Reaction with Aldehydes/Ketones

The compound reacts with carbonyl compounds (e.g., benzaldehyde) to form Schiff bases or azo derivatives. For example, treatment with 4-benzylidene-benzaldehyde in HCl yields substituted triazoles with potential antimicrobial properties .

Mechanism :

The thiol group may participate in condensation, while the triazole ring acts as a scaffold for further functionalization .

Stability and Analytical Studies

Gas chromatography-mass spectrometry (GC-MS) confirms the compound’s stability in organic solvents (e.g., hexane, corn oil). Its molecular ion peak (m/z 354.3) aids in identification .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole compounds demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The binding affinity of these compounds to bacterial enzymes suggests a mechanism where they inhibit critical biological processes in pathogens.

Antioxidant Properties

Triazole derivatives are recognized for their antioxidant capabilities. The presence of the thiol group in 4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress . This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role.

Neuroprotective Effects

Preliminary studies have indicated that triazole-based compounds can serve as neuroprotective agents. For example, research involving related compounds has shown their potential in preventing neurodegeneration induced by toxins such as MPTP in animal models . The mechanism appears to involve the modulation of neuroinflammatory pathways and preservation of neuronal integrity.

Anticancer Activity

The anticancer potential of triazole derivatives is an area of active research. Compounds similar to 4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol have demonstrated cytotoxic effects against various cancer cell lines . The underlying mechanisms include the induction of apoptosis and inhibition of tumor cell proliferation.

Anti-inflammatory Effects

Triazoles have been noted for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and pathways .

Case Studies

Mechanism of Action

The mechanism of action of 4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, blocking its activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme function. Additionally, the triazole ring can interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antioxidant Activity

Compounds with electron-donating groups (e.g., -NH₂, -SH) exhibit enhanced radical scavenging activity compared to those with electron-withdrawing groups (e.g., -NO₂).

Antimicrobial and Antiviral Activity

Substituents significantly impact antimicrobial efficacy. Halogenated aryl groups (e.g., 3-chlorophenyl) enhance activity, while bulky or polar groups may reduce bioavailability.

The morpholine group’s polarity and bulkiness may limit membrane permeability compared to chlorophenyl derivatives, but its hydrogen-bonding capacity could enhance target binding in antiviral applications .

Structural and Physical Properties

Substituents influence melting points, solubility, and synthetic yields.

Morpholine’s hydrophilic nature likely improves aqueous solubility compared to hydrophobic aryl groups, facilitating formulation in biological assays.

Pharmacological Potential

- Antioxidant Design: The target compound’s morpholine group may synergize with the thiol moiety to stabilize free radicals, similar to amino-substituted triazoles .

- Antiviral Applications : Morpholine’s structural similarity to piperazine (common in drug scaffolds) suggests utility in targeting viral proteases or helicases .

- Antimicrobial Limitations : Bulky substituents like morpholine may reduce efficacy against bacterial targets compared to smaller halogenated analogs .

Biological Activity

4-Methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has gained attention for its diverse biological activities. This compound exhibits potential as an antimicrobial agent and shows promise in various pharmacological applications. This article reviews the synthesis, biological activity, structure-activity relationships, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of 4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of morpholine derivatives with 1,2,4-triazole precursors. Recent studies have utilized microwave-assisted synthesis methods to enhance yield and purity. For instance, the synthesis method optimized for various morpholine derivatives demonstrated high efficiency with a reaction time of approximately 10 minutes at elevated temperatures (160 °C) and power settings (800 W) .

Antimicrobial Activity

Research indicates that 4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. In a study evaluating various derivatives of 1,2,4-triazole-3-thiols, the compound showed activity against several pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by substituents on the triazole ring. Variations in substituents can lead to changes in antimicrobial efficacy. For example, modifications at the sulfur atom did not significantly alter the antimicrobial activity among tested derivatives . Additionally, docking studies have shown that the compound interacts effectively with target enzymes such as thymidine kinase and biotin carboxylase, suggesting a mechanism of action through enzyme inhibition .

Case Studies

- Antifungal Activity : A study reported on the antifungal properties of a related compound demonstrated that modifications to the triazole structure enhanced antifungal efficacy against strains like Candida albicans. The optimized compounds exhibited MIC values comparable to established antifungal agents .

- Antiproliferative Effects : Another investigation focused on the antiproliferative effects of triazole derivatives against colorectal cancer cell lines (HT-29). Certain derivatives showed significant cytotoxicity with IC50 values in the micromolar range, indicating potential for further development as anticancer agents .

Research Findings Summary

The following table summarizes key findings from recent studies on 4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol:

Q & A

Q. What are the standard synthetic routes for 4-methyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol, and what reaction conditions optimize yield?

The compound is typically synthesized via condensation of hydrazinecarbothioamide precursors with aldehydes in basic media. For example, 4-amino-5-(morpholinomethyl)-4H-1,2,4-triazole-3-thiol derivatives are prepared by reacting morpholine-containing intermediates with thiosemicarbazides under reflux in ethanol or methanol. Reaction optimization involves adjusting solvent polarity (methanol vs. ethanol), temperature (60–80°C), and stoichiometric ratios to achieve yields >75% .

Q. Which analytical techniques are most reliable for structural characterization of this triazole-thiol derivative?

Elemental analysis, ¹H-NMR, and LC-MS are critical for confirming purity and structure. For example, ¹H-NMR resolves the morpholine ring protons (δ 2.5–3.5 ppm) and triazole-thiol protons (δ 8.0–9.0 ppm). LC-MS with electrospray ionization (ESI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 257.1) .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

Initial screening should include antimicrobial assays (e.g., agar diffusion against Staphylococcus aureus and Candida albicans) and enzyme inhibition studies (e.g., alpha-amylase/alpha-glucosidase for antidiabetic potential). Minimum inhibitory concentrations (MICs) and IC₅₀ values are calculated using microdilution methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in multi-step syntheses involving morpholine substituents?

Low yields often arise from steric hindrance during alkylation or Mannich reactions. Strategies include:

Q. What computational methods validate the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like dihydrofolate reductase (DHFR). ADME analysis using SwissADME evaluates drug-likeness, including Lipinski’s rule compliance and blood-brain barrier permeability. For instance, docking scores ≤ -7.0 kcal/mol suggest strong binding to bacterial DHFR .

Q. How can contradictions between in silico predictions and experimental bioactivity data be resolved?

Discrepancies may arise from solvation effects or protein flexibility unaccounted for in docking. Validate predictions with:

Q. What challenges arise in purifying intermediates during the synthesis of S-alkylated derivatives?

S-alkylation often produces regioisomers due to competing N-alkylation. Purification strategies include:

Q. What in silico tools predict the pharmacokinetic profile of this compound?

SwissADME and pkCSM assess absorption, distribution, and toxicity. Key parameters include:

Q. How do DFT calculations elucidate the compound’s reactivity in nucleophilic substitution reactions?

Density functional theory (B3LYP/6-311G**) calculates frontier molecular orbitals (FMOs) to identify nucleophilic sites. The HOMO density on the thiol group (-SH) confirms its susceptibility to alkylation. Activation energy barriers for S- vs. N-alkylation are compared to rationalize regioselectivity .

Q. What experimental models evaluate acute and subacute toxicity for preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.